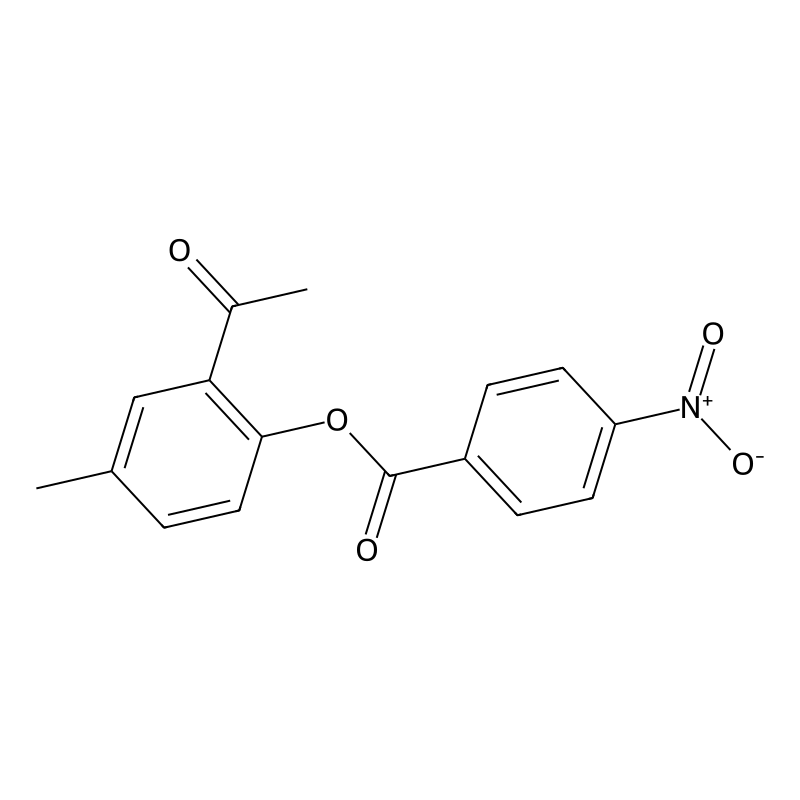

2-acetyl-4-methylphenyl 4-nitrobenzoate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Acetyl-4-methylphenyl 4-nitrobenzoate is an organic compound with the molecular formula . It features a complex structure that incorporates both acetyl and nitro functional groups, making it a derivative of benzoic acid. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry, due to its unique reactivity and structural characteristics. The presence of the acetyl group contributes to its electrophilic properties, while the nitro group can participate in reduction reactions, enhancing its versatility as a chemical intermediate .

- Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

- Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the conditions applied.

Common Reagents and Conditions- Oxidation: Potassium permanganate in an alkaline medium.

- Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

- Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed- From Oxidation: 2-Carboxy-4-methylphenyl 4-nitrobenzoate.

- From Reduction: 2-Acetyl-4-methylphenyl 4-aminobenzoate.

- From Substitution: Various substituted derivatives depending on the electrophile used .

- From Oxidation: 2-Carboxy-4-methylphenyl 4-nitrobenzoate.

- From Reduction: 2-Acetyl-4-methylphenyl 4-aminobenzoate.

- From Substitution: Various substituted derivatives depending on the electrophile used .

Research into the biological activity of 2-acetyl-4-methylphenyl 4-nitrobenzoate indicates potential antimicrobial and anti-inflammatory properties. The nitro group can undergo bioreduction to yield reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the acetyl group may participate in acetylation reactions that modify protein and enzyme activities, suggesting possible therapeutic applications in drug development .

The synthesis of 2-acetyl-4-methylphenyl 4-nitrobenzoate typically involves esterification processes. A common method includes:

- Esterification Reaction:

- Reacting 4-nitrobenzoic acid with 2-acetyl-4-methylphenol.

- Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used.

- The reaction is conducted under reflux conditions in organic solvents like toluene or dichloromethane to facilitate water removal.

Industrial Production Methods

On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors with precise control over reaction parameters (temperature, pressure, catalyst concentration) optimize production outcomes .

2-Acetyl-4-methylphenyl 4-nitrobenzoate has various applications across different fields:

- Chemistry: Serves as an intermediate in synthesizing more complex organic molecules.

- Biology: Investigated for its biological activities that may lead to new therapeutic agents.

- Medicine: Explored for potential use in drug development due to structural similarities with biologically active compounds.

- Industry: Utilized in producing dyes, pigments, and specialty chemicals .

Studies on the interactions of 2-acetyl-4-methylphenyl 4-nitrobenzoate reveal its ability to engage with specific molecular targets and pathways. The nitro group’s bioreduction leads to reactive intermediates that can affect cellular functions. Furthermore, the compound's acetyl group may influence protein activity through acetylation processes .

Several compounds share structural similarities with 2-acetyl-4-methylphenyl 4-nitrobenzoate. Here are some noteworthy comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Acetyl-4-chlorophenyl 4-nitrobenzoate | Contains a chlorine substituent; potential for nucleophilic substitution reactions. | |

| 4-Methylphenyl 4-nitrobenzoate | Lacks the acetyl group; simpler structure; used in dye production. | |

| 2-Acetyl-4'-methylbiphenyl | Biphenylic structure; different reactivity profile due to conjugation effects. |

The uniqueness of 2-acetyl-4-methylphenyl 4-nitrobenzoate lies in its combination of both an acetyl and a nitro group on the aromatic ring, which enhances its reactivity compared to similar compounds lacking these functional groups. This structural arrangement allows for diverse chemical transformations and potential applications not readily available in simpler derivatives .